4-Iodothieno[3,4-c]furan-1,3-dione
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Overview
Description
4-Iodothieno[3,4-c]furan-1,3-dione is a heterocyclic compound with the molecular formula C6HIO3S and a molecular weight of 280.04 g/mol It is characterized by the presence of an iodine atom attached to a thieno[3,4-c]furan-1,3-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodothieno[3,4-c]furan-1,3-dione typically involves the iodination of thieno[3,4-c]furan-1,3-dione. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the thieno[3,4-c]furan-1,3-dione ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodothieno[3,4-c]furan-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thieno[3,4-c]furan ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azidothieno[3,4-c]furan-1,3-dione, while coupling reactions could produce various biaryl compounds.
Scientific Research Applications
4-Iodothieno[3,4-c]furan-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in cross-coupling reactions.
Biology: The compound is used in the development of bioactive molecules and potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 4-Iodothieno[3,4-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The iodine atom and the thieno[3,4-c]furan-1,3-dione core structure allow it to participate in various biochemical reactions. It can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. Additionally, its ability to undergo redox reactions enables it to modulate oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromothieno[3,4-c]furan-1,3-dione
- 4-Chlorothieno[3,4-c]furan-1,3-dione
- 4-Fluorothieno[3,4-c]furan-1,3-dione
Uniqueness
4-Iodothieno[3,4-c]furan-1,3-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and coupling reactions, providing access to a broader range of derivatives and applications .
Properties
IUPAC Name |
4-iodothieno[3,4-c]furan-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HIO3S/c7-4-3-2(1-11-4)5(8)10-6(3)9/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNFNERXXQXBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(S1)I)C(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HIO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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